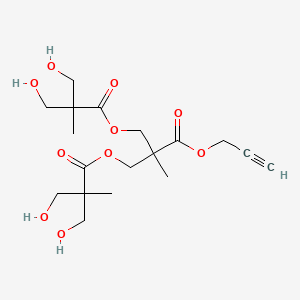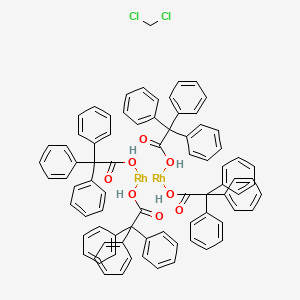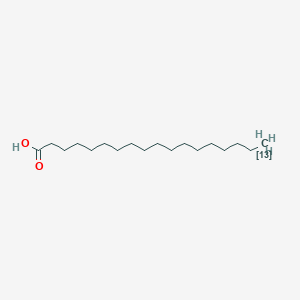
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl, ester, and alkyne groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted alkyne derivatives.
Scientific Research Applications
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its multiple functional groups.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In drug delivery, for example, the ester groups can undergo hydrolysis to release active pharmaceutical ingredients. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Hydroxy-2-methyl-1-phenylpropan-1-one
Uniqueness
2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl bis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) is unique due to its combination of multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H28O10 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C18H28O10/c1-5-6-26-15(25)18(4,11-27-13(23)16(2,7-19)8-20)12-28-14(24)17(3,9-21)10-22/h1,19-22H,6-12H2,2-4H3 |
InChI Key |
OENNSQAEPFFGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)


![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)


![Benzobicyclon [ISO]](/img/structure/B12058859.png)

